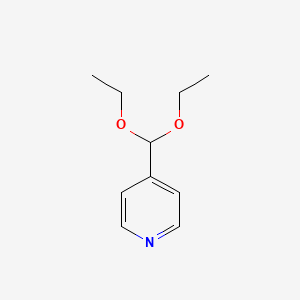
4-(Diethoxymethyl)pyridine
描述
4-(Diethoxymethyl)pyridine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Synthesis
4-(Diethoxymethyl)pyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique diethoxymethyl group enhances its reactivity and solubility, making it a valuable starting material for the construction of various chemical compounds. The compound's ability to undergo diverse chemical reactions allows it to be utilized in:
- Organic Synthesis : As a precursor for synthesizing other pyridine derivatives and complex organic structures.
- Reagent Development : In the development of new reagents for organic transformations.
Biological Research
The biological significance of this compound is being explored in several areas:
- Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics or antifungal agents .
- Anticancer Properties : Research indicates that derivatives of this compound may inhibit specific cancer cell lines, making it a candidate for drug development aimed at cancer treatment .
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes linked to disease pathways, which can be crucial for therapeutic interventions.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a lead compound in drug development:
- Pharmaceutical Applications : It is being studied for its role in synthesizing new pharmaceuticals, particularly those targeting specific biological pathways involved in diseases such as cancer and inflammation.
- Drug Design : The compound's structure allows for modifications that can enhance its efficacy and selectivity towards biological targets, facilitating the design of novel therapeutics .
Industrial Applications
The industrial applications of this compound extend to agrochemicals and materials science:
- Agrochemicals : It can be used in formulating pesticides or herbicides due to its reactivity and ability to interact with biological systems effectively.
- Material Science : The compound's unique properties can be harnessed in developing new materials with specific functionalities, such as coatings or additives.
Case Studies and Research Findings
Several studies have documented the applications of this compound, highlighting its versatility:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B | Antimicrobial Properties | Showed effectiveness against a range of bacterial strains, indicating potential as an antibiotic. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific enzymes linked to metabolic disorders. |
属性
CAS 编号 |
27443-40-9 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC 名称 |
4-(diethoxymethyl)pyridine |
InChI |
InChI=1S/C10H15NO2/c1-3-12-10(13-4-2)9-5-7-11-8-6-9/h5-8,10H,3-4H2,1-2H3 |
InChI 键 |
AQLFDWKAJBODBL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C1=CC=NC=C1)OCC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













